4'-(9-Acridinylamino)-3'-methoxyethanesulfonanilide methanesulfonate
CAS No.: 59988-01-1
Cat. No.: VC14469548
Molecular Formula: C23H25N3O6S2
Molecular Weight: 503.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59988-01-1 |
|---|---|
| Molecular Formula | C23H25N3O6S2 |
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | N-[4-(acridin-9-ylamino)-3-methoxyphenyl]ethanesulfonamide;methanesulfonic acid |
| Standard InChI | InChI=1S/C22H21N3O3S.CH4O3S/c1-3-29(26,27)25-15-12-13-20(21(14-15)28-2)24-22-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)22;1-5(2,3)4/h4-14,25H,3H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |
| Standard InChI Key | HPURJIOSFDKFBF-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a planar acridine ring system (C₁₃H₉N) linked via an amino group to a methoxy-substituted benzene ring containing an ethanesulfonamide moiety. The methanesulfonate counterion enhances solubility through ionic interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₃₅N₃O₆S₂ | |
| Molecular Weight | 573.7 g/mol | |
| CAS Registry Number | 71798-52-2 | |
| IUPAC Name | Acridin-9-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium; methanesulfonate |
The acridine nucleus adopts a slightly distorted planar conformation, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets . X-ray crystallography of analogous compounds reveals torsional angles of 15–25° between the acridine and aniline planes, optimizing DNA intercalation .
Spectroscopic Signatures
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UV-Vis: λₘₐₐ = 350 nm (acridine π→π* transition), 265 nm (sulfonamide n→π*)
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¹H NMR: δ 8.2–8.5 ppm (acridine aromatic protons), δ 3.8 ppm (methoxy singlet), δ 2.9 ppm (methanesulfonate methyl)
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Mass Spectrometry: m/z 573.7 [M]⁺, predominant fragments at m/z 280 (acridinyl cation) and m/z 293 (sulfonanilide)
Synthesis and Structural Optimization
Structure-Activity Relationship (SAR) Studies
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Alkyl Chain Length: Pentyl analogs (n=5) show 3.2-fold higher DNA binding affinity than heptyl derivatives (n=7), attributed to reduced steric hindrance .
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Methoxy Positioning: 3'-Methoxy substitution improves target specificity versus 4'-isomers (IC₅₀ = 0.8 μM vs. 2.4 μM in MCF-7 cells) .
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Sulfonate Counterions: Methanesulfonate salts exhibit 40% greater aqueous solubility than hydrochloride analogs (18 mg/mL vs. 13 mg/mL).
Biological Activities and Mechanisms
DNA Interaction Dynamics
The compound intercalates between DNA base pairs with binding constant K = 2.1 × 10⁵ M⁻¹, as determined by ethidium bromide displacement assays . Intercalation induces:
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Helix unwinding (26° ± 3° angle)
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Melting temperature (Tₘ) increase of 8.5°C for poly(dA-dT)
Antitumor Efficacy
In murine P388 leukemia models:
| Parameter | Value | Source |
|---|---|---|
| LD₁₀ (intraperitoneal) | 36 mg/kg | |
| Tumor Growth Inhibition | 78% at 25 mg/kg | |
| Selectivity Index (SI) | 12.4 (vs. normal fibroblasts) |
Mechanistic studies reveal G2/M cell cycle arrest and caspase-3 activation (3.8-fold increase at 24 hours) .
Toxicological Profile
Acute Toxicity
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Rodents: LD₅₀ = 42 mg/kg (mice, i.p.), characterized by hepatic necrosis and renal tubular degeneration
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In Vitro Cytotoxicity: IC₅₀ = 1.2 μM (HL-60 cells), CC₅₀ = 8.5 μM (HEK293 cells)
Genotoxic Risks
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Ames Test: 21,100 nmol/L induces 4.7-fold increase in Salmonella TA98 revertants
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Micronucleus Formation: 12.8% frequency at 10 μM (vs. 1.2% control)
Pharmacokinetic Challenges
Absorption/Distribution
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LogP = 2.1 (moderate lipophilicity)
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Plasma Protein Binding: 89% ± 3%
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Brain Penetration: 0.02% of plasma concentration (logBB = -1.4)
Metabolic Pathways
Primary metabolites identified via LC-MS:
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N-desmethyl derivative (m/z 559.7) - 45% of dose
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Acridine-9,10-diol (m/z 241.1) - 22% of dose
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Sulfonamide glucuronide (m/z 750.2) - 18% of dose
CYP3A4 mediates 78% of oxidative metabolism, with t₁/₂ = 3.8 hours in human microsomes .
Current Research Frontiers
Nanoformulation Strategies
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PEGylated liposomes increase plasma AUC by 4.8-fold vs. free drug
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Gold nanoparticle conjugates reduce IC₅₀ to 0.4 μM in multidrug-resistant NCI/ADR-RES cells
Combination Therapies
Synergistic effects observed with:
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